molecular formula C16H19N7O3 B6564350 5-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide CAS No. 1021257-21-5

5-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide

Cat. No.: B6564350
CAS No.: 1021257-21-5
M. Wt: 357.37 g/mol
InChI Key: PMEFOVHFZLUTHE-UHFFFAOYSA-N
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Description

5-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a synthetic compound, known for its intricate structure and unique properties. This compound is characterized by its three distinct functional groups: a pyrazolo[3,4-d]pyrimidine moiety, a morpholine ring, and an oxazole carboxamide structure. Its chemical intricacy renders it a subject of interest in various scientific disciplines, particularly within medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide typically involves multistep reactions, starting from readily available precursors. One common route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: : The initial step involves the formation of the pyrazolo[3,4-d]pyrimidine ring system, which is synthesized through a condensation reaction of 3-amino-5-methylpyrazole with a suitable aldehyde under acidic conditions.

  • Introduction of the Morpholine Ring: : The morpholine ring is introduced through a nucleophilic substitution reaction, where a bromoethyl derivative is reacted with morpholine, followed by coupling with the pyrazolo[3,4-d]pyrimidine core under basic conditions.

  • Synthesis of the Oxazole Carboxamide:

Industrial Production Methods: Industrial production of this compound may leverage continuous flow chemistry, which allows for the precise control of reaction parameters and scalability. This method ensures high yield and purity while reducing reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidative transformations at its pyrazolo[3,4-d]pyrimidine and morpholine moieties, utilizing reagents such as PCC or NaBH4 for reduction.

  • Substitution Reactions:

Common Reagents and Conditions

  • Oxidation: : Pyridinium chlorochromate (PCC), Potassium permanganate (KMnO4).

  • Reduction: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

  • Substitution: : Alkyl halides, under basic conditions with solvents like DMF.

Major Products Formed

The oxidative reactions often yield oxidized derivatives of the pyrazolo[3,4-d]pyrimidine core, while reduction reactions lead to the formation of reduced analogs. Substitution reactions modify the morpholine ring, leading to a variety of substituted derivatives.

Scientific Research Applications

This compound finds extensive applications in various fields due to its multifunctional framework:

  • Chemistry: : Utilized as a building block for synthesizing complex heterocyclic compounds.

  • Biology: : Investigated for its role as an enzyme inhibitor, particularly targeting kinases.

  • Medicine: : Explored for its potential as an anticancer agent, given its ability to interfere with cellular signaling pathways.

  • Industry: : Applied in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which 5-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide exerts its effects primarily involves its interaction with molecular targets like protein kinases. The pyrazolo[3,4-d]pyrimidine core mimics ATP, allowing the compound to bind competitively to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition affects various signaling pathways crucial for cell proliferation and survival, underpinning its potential therapeutic effects.

Comparison with Similar Compounds

When compared to other kinase inhibitors, this compound stands out due to its unique combination of functional groups which enhance its binding affinity and specificity. Similar compounds include:

  • Imatinib: : Also a kinase inhibitor, but with a distinct structural framework.

  • Gefitinib: : Another ATP-competitive inhibitor targeting EGFR kinase, with different substituents enhancing its specificity.

  • Erlotinib: : Similarly targets EGFR but has variations in its core structure compared to the compound .

Properties

IUPAC Name

5-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O3/c1-11-8-13(21-26-11)16(24)17-2-3-23-15-12(9-20-23)14(18-10-19-15)22-4-6-25-7-5-22/h8-10H,2-7H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEFOVHFZLUTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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